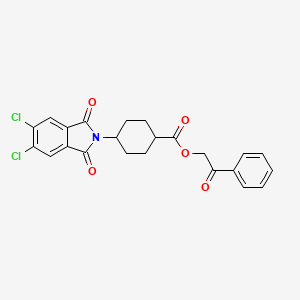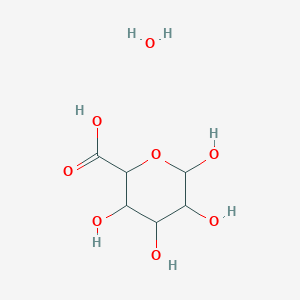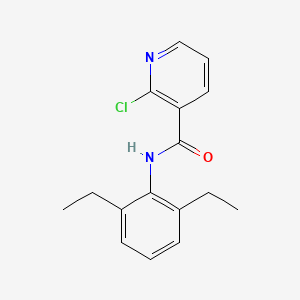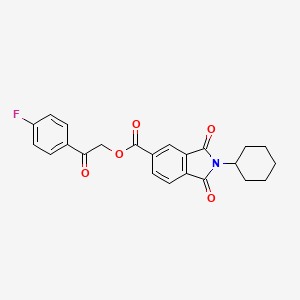![molecular formula C17H14Cl2O4 B12461856 (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid](/img/structure/B12461856.png)
(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes two chlorine atoms, a methoxy group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}prop-2-enoic acid: Characterized by the presence of two chlorine atoms and a methoxy group.
(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
(2E)-3-{2-chloro-4-[(2-chlorophenyl)methoxy]-5-methylphenyl}prop-2-enoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14Cl2O4 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3-[2-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-15-8-11(6-7-17(20)21)14(19)9-16(15)23-10-12-4-2-3-5-13(12)18/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
ABGRTTPDQCERDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


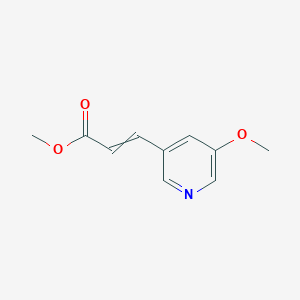
![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
![4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
![2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)acetamide (non-preferred name)](/img/structure/B12461826.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B12461834.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461842.png)

